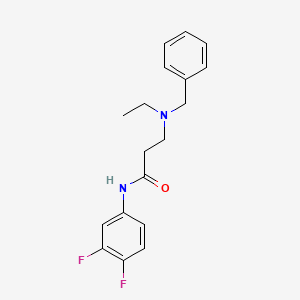![molecular formula C17H11ClN2O3 B5835452 4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known to regulate the immune system and inflammation. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions, making it an important area of research.
Mecanismo De Acción
CP-690,550 inhibits the activity of Janus kinase enzymes, which are involved in the signaling pathways of various cytokines and growth factors. The inhibition of Janus kinase enzymes leads to the suppression of the immune response and the reduction of inflammation. CP-690,550 specifically targets Janus kinase 3, which is crucial for the development and function of immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 can also reduce the infiltration of immune cells into inflamed tissues and prevent tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of Janus kinase 3, which makes it a valuable tool for studying the role of this enzyme in various diseases. CP-690,550 is also stable and can be easily synthesized in large quantities. However, CP-690,550 has some limitations for lab experiments. It can have off-target effects on other Janus kinase enzymes, which can complicate the interpretation of results. CP-690,550 can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
CP-690,550 has several potential future directions for research. It can be studied for its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. CP-690,550 can also be used in combination with other drugs to enhance their therapeutic effects. Additionally, CP-690,550 can be modified to improve its specificity and reduce its toxicity. Overall, CP-690,550 is an important area of research that has the potential to lead to new treatments for various diseases.
Métodos De Síntesis
CP-690,550 can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with ethyl 4-chloroacetoacetate to form 4-chloro-N-ethyl-3-oxobutanamide. This intermediate product is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzoic acid to form the final product, CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit Janus kinase enzymes, which play a crucial role in the signaling pathways that regulate the immune response and inflammation. By inhibiting these enzymes, CP-690,550 can reduce the inflammation and symptoms associated with these diseases.
Propiedades
IUPAC Name |
4-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-5-7-15(8-6-14)20-16(21)13(10-19)9-11-1-3-12(4-2-11)17(22)23/h1-9H,(H,20,21)(H,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVALLYVNZYRHU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
